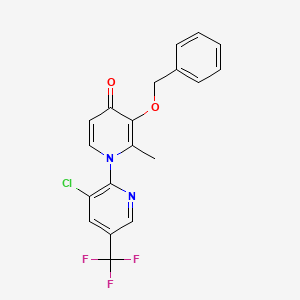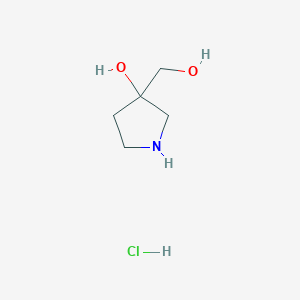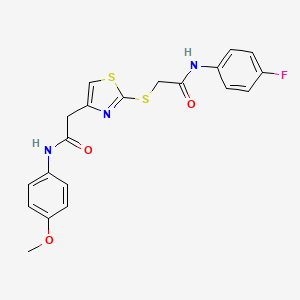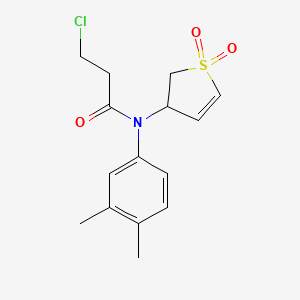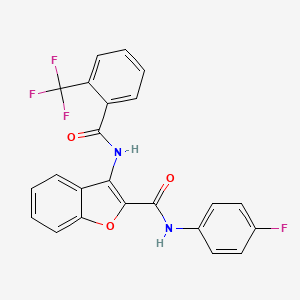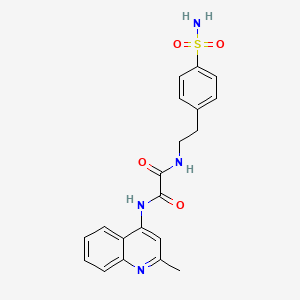![molecular formula C10H15FO4S B2670524 Ethyl 3-(fluorosulfonyl)bicyclo[4.1.0]heptane-7-carboxylate CAS No. 2137779-76-9](/img/structure/B2670524.png)
Ethyl 3-(fluorosulfonyl)bicyclo[4.1.0]heptane-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Ethyl 3-(fluorosulfonyl)bicyclo[4.1.0]heptane-7-carboxylate” is a chemical compound with the CAS Number: 2137779-76-9 . It has a molecular weight of 250.29 . The compound is in the form of an oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15FO4S/c1-2-15-10(12)9-7-4-3-6(5-8(7)9)16(11,13)14/h6-9H,2-5H2,1H3 . This code can be used to generate a 3D structure of the molecule.Physical And Chemical Properties Analysis
The compound is in the form of an oil . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Characterization
Ethyl 3-(fluorosulfonyl)bicyclo[4.1.0]heptane-7-carboxylate and related compounds have been extensively studied for their synthetic utility in organic chemistry. These compounds serve as precursors or intermediates in the synthesis of various complex molecules due to their unique chemical structures. For example, derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates have been synthesized via Aza-Diels-Alder reactions, demonstrating the utility of bicyclic compounds in asymmetric synthesis (Waldmann & Braun, 1991). Additionally, the synthesis of multicyclic pyrrolidines through copper(I) catalyzed photobicyclization of ethyl N,N-diallyl carbamates further showcases the application of these compounds in creating bi- or tricyclic structures incorporating the N-carboethoxy-3-azabicyclo[3.2.0] heptane moiety (Salomon et al., 1984).
Crystal Structure Analysis
The crystal structure analysis of related bicyclic compounds has provided insights into their molecular configurations and potential interactions in solid states. For instance, the crystal structure of 2-(5-fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid revealed intermolecular hydrogen bonds and C—H⋯O interactions, which are crucial for understanding the packing and stability of these molecules in crystalline forms (Choi et al., 2009).
Applications in Fluorine Chemistry
The research on this compound is part of a broader interest in fluorine chemistry, where the introduction of fluorine atoms or fluorine-containing groups into organic compounds has significant implications for the development of pharmaceuticals, agrochemicals, and material science. The synthesis of cis-2-fluorocyclopropanecarboxylic acid through rhodium-catalyzed cyclopropanation represents an example of the stereoselective introduction of fluorine into cyclopropane rings, highlighting the versatility of fluorine in synthesizing bioactive compounds (Shibue & Fukuda, 2014).
Advanced Material Development
Further research has explored the application of fluorine-containing compounds in the development of advanced materials. For example, significant conductivity enhancement of poly(3,4-ethylene dioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) films through treatment with amphiphilic fluoro compounds illustrates the role of fluorinated compounds in improving the performance of optoelectronic devices (Xia & Ouyang, 2012).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H314 (causes severe skin burns and eye damage) and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propriétés
IUPAC Name |
ethyl 3-fluorosulfonylbicyclo[4.1.0]heptane-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FO4S/c1-2-15-10(12)9-7-4-3-6(5-8(7)9)16(11,13)14/h6-9H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFBVEYAMDVOSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1CC(CC2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

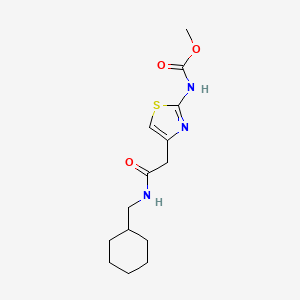
![2-(phenylamino)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiazole-4-carboxamide](/img/structure/B2670442.png)


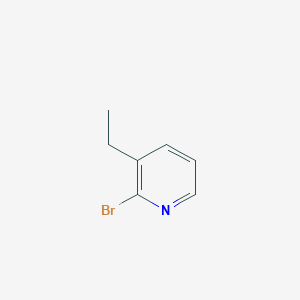
![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2670448.png)
![3-[(4-Methylphenyl)methyl]-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2670451.png)
![Butyl[(5-methylfuran-2-yl)methyl]amine hydrochloride](/img/structure/B2670453.png)
